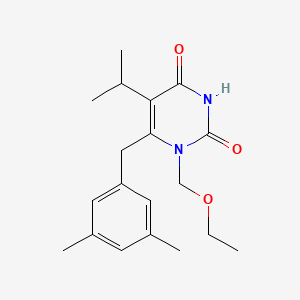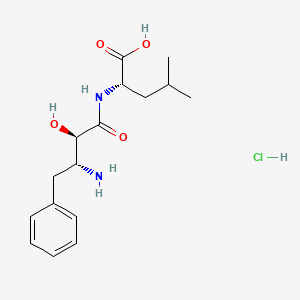
Epibestatin hydrochloride
Overview
Description
Epibestatin hydrochloride is a diastereomer of bestatin, a well-known aminopeptidase inhibitor. It is a synthetic compound with the molecular formula C16H24N2O4·HCl and a molecular weight of 344.83 g/mol . This compound is primarily used in scientific research due to its ability to stabilize protein-protein interactions, particularly those involving the 14-3-3 protein family .
Mechanism of Action
Target of Action
Epibestatin hydrochloride is known to serve as a stabilizer for 14-3-3 protein-protein interactions . It is also a diastereoepimer of the aminopeptidase inhibitor known as bestatin . Bestatin is a specific inhibitor that targets aminopeptidases, competitively inhibiting leucine aminopeptidase and aminopeptidase B .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to significant changes. As a stabilizer of 14-3-3 protein-protein interactions, it helps maintain the stability of these interactions . As a diastereoepimer of bestatin, it shares similar inhibitory effects on aminopeptidases .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a stabilizer of 14-3-3 protein-protein interactions . The 14-3-3 proteins are a family of conserved regulatory molecules expressed in all eukaryotic cells. They are involved in a wide variety of cellular processes, including signal transduction, cell cycle control, apoptosis, and stress responses .
Pharmacokinetics
It is known that the oral clearance and the volume of distribution of the central compartment of related compounds like epinastine are associated with body weight, formulation, and food status . An absorption lag time is apparent in fed subjects . These factors likely impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a stabilizer of 14-3-3 protein-protein interactions . By stabilizing these interactions, it can potentially influence various cellular processes regulated by 14-3-3 proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can impact the absorption of the compound . Additionally, the compound’s stability may be affected by storage conditions . More research is needed to fully understand how different environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Epibestatin hydrochloride is known to interact with proteins, particularly serving as a stabilizer for 14-3-3 protein-protein interactions
Cellular Effects
It is known that the compound can influence protein-protein interactions, which could potentially impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with proteins, particularly serving as a stabilizer for 14-3-3 protein-protein interactions . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epibestatin hydrochloride involves several steps, starting from the appropriate amino acid derivatives. One common synthetic route includes the peptide coupling of specific amino acids followed by deprotection of protecting groups . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Epibestatin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epibestatin oxides, while reduction may produce various reduced derivatives .
Scientific Research Applications
Epibestatin hydrochloride has a wide range of applications in scientific research:
Biology: It helps in understanding the role of aminopeptidases and their inhibitors in cellular processes.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Bestatin: A well-known aminopeptidase inhibitor with similar properties but different stereochemistry.
Phebestin: Another diastereomer with distinct biological activities.
Fusicoccin: A natural product that stabilizes protein-protein interactions but with a different mechanism of action.
Uniqueness: Epibestatin hydrochloride is unique due to its specific stereochemistry, which allows it to stabilize certain protein-protein interactions more effectively than its counterparts. Its ability to inhibit a broad range of aminopeptidases makes it a versatile compound in scientific research .
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-FPFZOWOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016925 | |
| Record name | Epibestatin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100992-60-7 | |
| Record name | Epibestatin Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


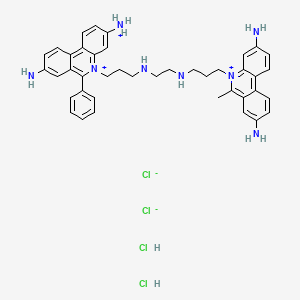





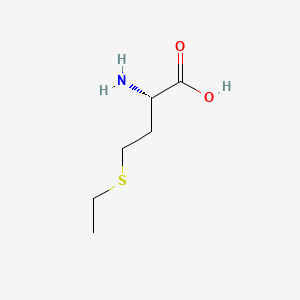

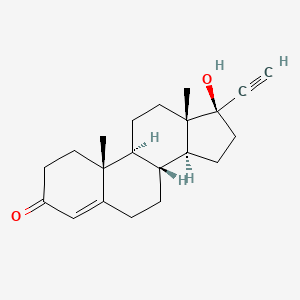
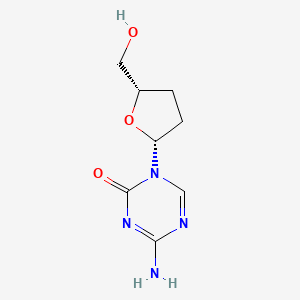
![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)
